Deisopropylhydroxyatrazine
Overview
Description
Deisopropylhydroxyatrazine is a chemical compound with the molecular formula C5H9N5O. It is a metabolite of atrazine, a widely used herbicide. This compound is formed through the degradation of atrazine in the environment. This compound is of significant interest due to its persistence and potential impact on ecosystems.
Biochemical Analysis
Biochemical Properties
Deisopropylhydroxyatrazine interacts with various enzymes and proteins during its formation and degradation . It is formed from atrazine through the action of specific microbial species that have the metabolic capability to utilize xenobiotics
Cellular Effects
Atrazine, from which it is derived, is known to modify growth, enzymatic processes, and photosynthesis in plants
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various enzymes during its formation and degradation . It is formed from atrazine through the action of specific enzymes present in certain microbial species
Metabolic Pathways
This compound is involved in the metabolic pathway of atrazine degradation . It is formed as an intermediate metabolite during the degradation of atrazine by certain microbial species
Preparation Methods
Synthetic Routes and Reaction Conditions
Deisopropylhydroxyatrazine can be synthesized through the degradation of atrazine. One common method involves the use of ultraviolet (UV) light and hydrogen peroxide (H2O2) or persulfate (PDS) as oxidizing agents. The reaction conditions typically include:
UV/H2O2 Process: Atrazine is exposed to UV light in the presence of hydrogen peroxide, leading to the formation of this compound.
UV/PDS Process: Atrazine is exposed to UV light in the presence of persulfate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound primarily involves the controlled degradation of atrazine using advanced oxidation processes. These processes are designed to maximize the yield of this compound while minimizing the formation of other by-products.
Chemical Reactions Analysis
Types of Reactions
Deisopropylhydroxyatrazine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other degradation products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and persulfate (PDS) are commonly used oxidizing agents.
Reaction Conditions: Reactions are typically carried out under UV light to facilitate the degradation process.
Major Products Formed
2,4-Dihydroxy-6-(N’-ethyl)amino-1,3,5-triazine: This is one of the major products formed from the oxidation of this compound.
Scientific Research Applications
Deisopropylhydroxyatrazine has several scientific research applications, including:
- **Toxicology Studies
Environmental Monitoring: It is used as an indicator of atrazine degradation in environmental studies.
Analytical Chemistry: It is used in the development of analytical methods for detecting atrazine and its metabolites in water and soil samples.
Properties
IUPAC Name |
6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCXZWINJOORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074756 | |
Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7313-54-4 | |
Record name | Deisopropylhydroxyatrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7313-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deisopropylhydroxyatrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18RY79LAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How prevalent is Deisopropylhydroxyatrazine in the environment compared to other atrazine degradation products?
A1: Research indicates that while this compound is found in the environment, it's not as prevalent as other atrazine degradation products like Hydroxyatrazine. For instance, in a study of Midwestern streams, Hydroxyatrazine was found in nearly all samples (87-100% prevalence), while this compound was not detected in any []. Similarly, in Missouri soils, Hydroxyatrazine was the most abundant atrazine residue, with this compound found at much lower concentrations [].
Q2: What factors influence the concentration of this compound in the environment?
A2: The concentration of this compound in the environment is influenced by several factors, including soil type, depth, and the history of atrazine use. Research has shown that this compound concentrations are generally higher in surface soils compared to subsurface layers []. Additionally, soils with a history of repeated atrazine application tend to have higher concentrations of this compound and other hydroxylated atrazine degradation products [].
Q3: How does this compound behave in soil, and what are the implications for its movement?
A3: this compound, like other hydroxylated atrazine degradation products, exhibits mixed-mode binding to soil components []. This means it interacts with soil particles through both cation exchange and hydrophobic interactions. These interactions influence its mobility, with cation exchange generally being a more dominant binding mechanism []. This mixed-mode binding contributes to its persistence in soil and potential for movement into water resources.
Q4: Are there analytical methods specifically designed to detect and quantify this compound in environmental samples?
A4: Yes, researchers have developed specialized analytical methods to accurately measure this compound in complex matrices like soil and water. These methods often involve a combination of extraction techniques, such as using a mixed-mode extractant that disrupts both cation exchange and hydrophobic interactions, followed by sensitive detection methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or UV detection (HPLC-UV) []. These methods are carefully validated to ensure accuracy and reliability in quantifying this compound levels.
Q5: How does the persistence of this compound compare to the parent compound, atrazine?
A5: While atrazine itself is considered relatively persistent in the environment, its degradation product this compound also exhibits persistence []. In laboratory studies using radiolabeled this compound, a significant portion remained in the soil even after extended incubation periods []. This persistence raises concerns about its long-term fate and potential for impacting ecosystems.
Q6: What are the potential long-term environmental implications of this compound persistence?
A7: The persistence of this compound in the environment raises several concerns. These include its potential to leach into groundwater, contaminating drinking water sources []. Moreover, its presence in surface water could pose risks to aquatic organisms, impacting ecosystem health. Research is ongoing to fully assess the ecological risks associated with this compound exposure.
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